molecular formula C17H12ClN3O5S2 B2940682 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate CAS No. 896015-41-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

Cat. No.: B2940682
CAS No.: 896015-41-1
M. Wt: 437.87
InChI Key: BSTPNZBKJBXDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a 4H-pyran-3-yl core substituted with a 3-chlorobenzoate ester and a thioether-linked 5-acetamido-1,3,4-thiadiazole moiety. Its molecular formula is C₁₇H₁₂ClN₃O₅S₂, with a molecular weight of 437.9 g/mol.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-3-2-4-11(18)5-10/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTPNZBKJBXDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O7S2, with a molecular weight of approximately 538.61 g/mol. The structure includes various functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H22N4O7S2
Molecular Weight538.61 g/mol
CAS Number896014-27-0
DensityN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves several key steps including the formation of the thiadiazole and pyran rings through condensation reactions. The precise conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole nucleus exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed broad-spectrum antibacterial activity against various strains, suggesting that the presence of this moiety may enhance the biological efficacy of the compound .

Anticholinesterase Activity

Another critical area of research is the anticholinesterase activity of similar compounds. In studies involving benzamide derivatives with a thiadiazole nucleus, some exhibited superior activity compared to donepezil, a standard treatment for Alzheimer's disease. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent inhibition of acetylcholinesterase . This suggests that this compound may also possess similar therapeutic potential.

Case Studies

  • Study on Antimicrobial Properties :
    • A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with some compounds achieving MIC values below 10 µg/mL .
  • Evaluation of Anticholinesterase Activity :
    • In a comparative study with known inhibitors like donepezil, certain synthesized derivatives showed enhanced binding affinity and inhibitory action against acetylcholinesterase, which is crucial for developing anti-Alzheimer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Substituent on Benzoate/Amide Molecular Formula Molecular Weight (g/mol) Notable Properties/Data
Target Compound : 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate 3-chlorobenzoate C₁₇H₁₂ClN₃O₅S₂ 437.9 Lipophilic (Cl substituent); no reported melting point or bioactivity in evidence.
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate () 5-bromo-2-chlorobenzoate C₁₇H₁₁BrClN₃O₅S₂ 516.8 Higher molecular weight due to Br; increased steric hindrance; no bioactivity data .
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate () 4-nitrobenzoate C₁₇H₁₂N₄O₇S₂ 448.4 Electron-withdrawing nitro group; may enhance reactivity or instability .
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate () 3,4-dimethoxybenzoate C₂₂H₁₇N₃O₇S₃ 531.6 Methoxy groups improve solubility; thiophene-carboxamido enhances π-π stacking .
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate () 3-chlorobenzamido (amide) C₂₄H₂₅ClN₄O₁₀S₂ 637.1 Amide linkage (vs. ester) increases hydrogen-bonding potential; m.p. 178–180°C .

Key Structural and Functional Differences:

Substituent Position and Type :

  • The 3-chloro group in the target compound contrasts with 4-nitro () and 5-bromo-2-chloro () substituents. Chloro and bromo groups enhance lipophilicity, while nitro groups may confer electrophilic reactivity .
  • Methoxy groups () improve aqueous solubility compared to halogens, critical for pharmacokinetics .

Linkage Type :

  • The target compound’s ester linkage (C=O-O-) differs from the amide (C=O-NH-) in . Amides generally exhibit higher metabolic stability and hydrogen-bonding capacity .

Molecular Weight Trends :

  • Bromine substitution () increases molecular weight by ~80 g/mol compared to the target compound, which may reduce diffusion rates .

Research Findings and Implications

  • Synthetic Feasibility : and highlight the use of thiol-alkylation and nucleophilic substitution for pyran-thiadiazole hybrids, suggesting scalable routes for the target compound .
  • Bioactivity Gaps: No direct bioactivity data (e.g., antimicrobial, anticancer) are provided for the target compound.
  • Physicochemical Limitations : The absence of reported melting points, solubility, or stability data for the target compound limits its comparative assessment.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step heterocyclic chemistry. A key step involves cyclocondensation of 5-acetamido-1,3,4-thiadiazole-2-thiol derivatives with a pyranone intermediate. For example, cyclization using sodium hydroxide, sulfuric acid, or iodine in potassium iodide (common in thiadiazole synthesis) can form the thiadiazole core . Subsequent coupling with 3-chlorobenzoate esters may employ chloroacetyl chloride in DMF or ethanol with triethylamine as a catalyst, similar to methods described for analogous thiadiazole-acetamide derivatives . Solvent choice (e.g., DMF vs. ethanol) significantly impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic substitution .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

Key techniques include:

  • 1H/13C NMR : To verify substitution patterns on the thiadiazole, pyranone, and benzoate moieties. For example, aromatic protons in the 3-chlorobenzoate group appear as distinct downfield signals (~7.5–8.5 ppm) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for the pyranone and benzoate ester) and thioether linkages (C-S at ~600–700 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry, with deviations >0.3% indicating impurities .

Q. What in vitro assays are recommended for initial biological screening?

Standard assays include:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls like doxorubicin .
  • Enzyme Inhibition : Kinetic studies targeting acetylcholinesterase or cyclooxygenase-2, given structural similarities to bioactive thiadiazoles .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Discrepancies often arise from:

  • Structural Analogues : Minor substitutions (e.g., chloro vs. methyl groups on the benzoate) alter binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like DNA gyrase or kinases .
  • Assay Conditions : Variations in pH, serum content, or incubation time affect compound stability. Parallel studies under standardized protocols (e.g., CLSI guidelines) are critical .

Q. What strategies optimize regioselectivity during thiadiazole functionalization?

Regioselectivity in thiadiazole reactions is controlled by:

  • Electrophilic Directors : Electron-withdrawing groups (e.g., acetamido) direct substitutions to the sulfur-rich C2 position .
  • Catalysts : Triethylamine or DMAP enhances nucleophilicity at specific sites during acylation or alkylation .
  • Temperature : Lower temperatures (−10°C to 0°C) reduce side reactions in thiomethylation steps .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • Hydrolytic Stability : The benzoate ester is prone to hydrolysis at pH >7. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring quantify degradation products like free 3-chlorobenzoic acid .
  • Photodegradation : UV-Vis spectroscopy under ICH Q1B guidelines identifies photo-labile bonds (e.g., thioether), necessitating amber vial storage .

Q. What computational methods validate mechanistic hypotheses for its bioactivity?

  • Molecular Dynamics (MD) Simulations : Model binding persistence to targets like topoisomerase II over 100-ns trajectories .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to antimicrobial potency, guiding lead optimization .

Methodological Considerations

  • Synthetic Reproducibility : Always report solvent grades (e.g., anhydrous DMF) and catalyst purity, as trace water inhibits cyclization .
  • Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare bioactivity datasets, adjusting for variables like cell passage number .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.